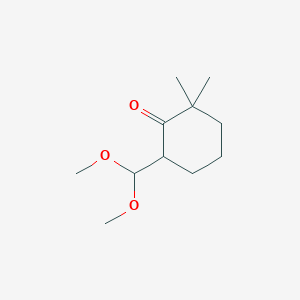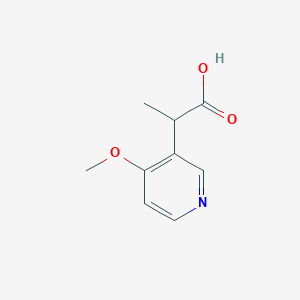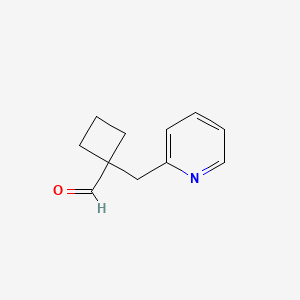
1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine is a heterocyclic compound that features both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of both thiazole and pyrazole rings in a single molecule can impart unique chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
The synthesis of 1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce any present carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and pyrazole derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also bind to specific proteins, altering their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cell signaling pathways.
Comparison with Similar Compounds
1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, are known for their antimicrobial and antiviral activities.
Pyrazole derivatives: Compounds like celecoxib and rimonabant, which contain the pyrazole ring, are used as anti-inflammatory and anti-obesity agents, respectively.
Unique Features: The combination of thiazole and pyrazole rings in a single molecule can provide a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c1-12-3-2-8(11-12)10-5-7-4-9-6-13-7/h2-4,6H,5H2,1H3,(H,10,11) |
InChI Key |
FLRZHBCJEQXFEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


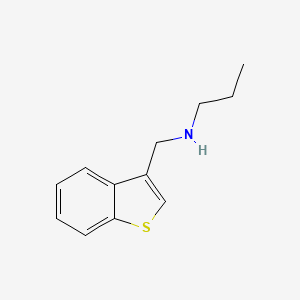
![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
amine](/img/structure/B13309762.png)
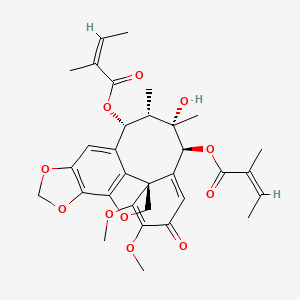
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
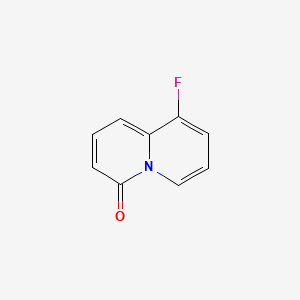
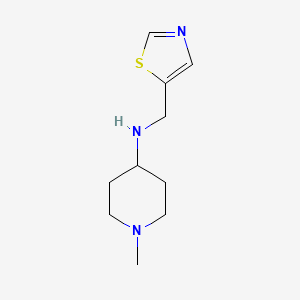
amine](/img/structure/B13309806.png)
